molecular formula C19H21FN6 B6443030 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640888-02-2

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No. B6443030
CAS RN: 2640888-02-2
M. Wt: 352.4 g/mol
InChI Key: CDMBUBZDJZRDDT-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline” is a structurally complex molecule that includes a quinoxaline core, a piperazine ring, and a fluorinated dimethylpyrimidinyl group. It is a part of a class of compounds known as heterocyclic compounds, which are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step procedures. For instance, a similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these types of compounds is typically characterized using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular structure, including the types of bonds present and the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and require careful control of conditions. For example, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The specific reactions involved in the synthesis of “2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline” would likely depend on the specific synthetic route chosen by the chemist.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure. For example, the compound “2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline” likely has unique properties due to the presence of the fluorinated dimethylpyrimidinyl group and the quinoxaline core.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are active. For example, some piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Future Directions

The future directions for research on these compounds could include further exploration of their biological activity, development of new synthetic routes, and investigation of their potential applications in various fields. For example, there is ongoing interest in the development of new analogs of bioactive heterocyclic compounds, which could include compounds like "2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline" .

properties

IUPAC Name

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-12-17(20)19(23-14(3)21-12)26-10-8-25(9-11-26)18-13(2)22-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMBUBZDJZRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline

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